(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 6-methoxy-2-oxo-3H-benzimidazole-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of DAU 6285 involves several steps:
Condensation Reaction: The condensation of 2-nitrophenyl isocyanate with endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine in tetrahydrofuran (THF) and cyclohexane yields the corresponding 2-nitrophenylurea.
Acylation: The 2-aminophenylurea is acylated with phenyl chloroformate in toluene to form the carbamate.
Cyclization: The carbamate undergoes cyclization in the presence of sodium hydroxide (NaOH) in ethanol to yield the final product, DAU 6285.
Chemical Reactions Analysis
DAU 6285 undergoes various chemical reactions, including:
Scientific Research Applications
DAU 6285 has been extensively studied for its pharmacological properties:
Pharmacological Research: It has been used as a tool to investigate the pharmacological and physiological properties of serotonin 5-HT4 receptors.
Medical Research: DAU 6285 has been studied for its potential therapeutic applications in treating chemotherapy-induced nausea and vomiting.
Biological Studies: The compound has been used to study the effects of serotonin on various biological systems, including the human isolated ureter and sheep mesenteric lymphatics
Mechanism of Action
DAU 6285 acts as an antagonist for serotonin 5-HT3 and 5-HT4 receptors . It inhibits the effects of serotonin by blocking these receptors, which are involved in various physiological processes, including the regulation of gastrointestinal motility and the modulation of neurotransmitter release . The compound has a higher affinity for 5-HT4 receptors compared to 5-HT3 receptors .
Comparison with Similar Compounds
DAU 6285 is part of the benzimidazolone class of compounds, which includes other serotonin receptor antagonists such as tropisetron and renzapride . Compared to these compounds, DAU 6285 has a higher affinity for 5-HT4 receptors and a lower affinity for 5-HT3 receptors . This makes it a valuable tool for studying the specific properties of 5-HT4 receptors .
Similar Compounds
- Tropisetron
- Renzapride
- BIMU 8
Properties
Molecular Formula |
C17H21N3O4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 6-methoxy-2-oxo-3H-benzimidazole-1-carboxylate |
InChI |
InChI=1S/C17H21N3O4/c1-19-10-3-4-11(19)8-13(7-10)24-17(22)20-15-9-12(23-2)5-6-14(15)18-16(20)21/h5-6,9-11,13H,3-4,7-8H2,1-2H3,(H,18,21) |
InChI Key |
HKBNGEJJECJLOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)N3C4=C(C=CC(=C4)OC)NC3=O |
Synonyms |
DAU 6285 DAU-6285 endo-6-methoxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl-2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylate HCl |
Origin of Product |
United States |
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